2-Bromo-3-((trifluoromethyl)thio)pyridine
Description
2-Bromo-3-((trifluoromethyl)thio)pyridine is a halogenated pyridine derivative featuring a bromine atom at the 2-position and a trifluoromethylthio (-SCF₃) group at the 3-position of the pyridine ring. This compound combines the electron-withdrawing effects of bromine and the trifluoromethylthio group, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. The -SCF₃ group is known for its high lipophilicity and metabolic stability, which are advantageous in drug design .
Properties
IUPAC Name |
2-bromo-3-(trifluoromethylsulfanyl)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrF3NS/c7-5-4(2-1-3-11-5)12-6(8,9)10/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDSYNQRNJMNHSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Br)SC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrF3NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-((trifluoromethyl)thio)pyridine typically involves the bromination of 3-((trifluoromethyl)thio)pyridine. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent over-bromination.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, minimizing the risk of side reactions and maximizing efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-((trifluoromethyl)thio)pyridine undergoes various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The trifluoromethylthio group can be oxidized to form sulfoxides or sulfones.
Coupling reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium amide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Coupling reactions: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate.
Major Products Formed
Nucleophilic substitution: Substituted pyridines with various functional groups.
Oxidation: Sulfoxides and sulfones.
Coupling reactions: Biaryl compounds and other complex organic molecules.
Scientific Research Applications
2-Bromo-3-((trifluoromethyl)thio)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the development of bioactive compounds.
Medicine: It is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: It is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-3-((trifluoromethyl)thio)pyridine depends on its application. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In oxidation reactions, the trifluoromethylthio group is converted to sulfoxides or sulfones through the addition of oxygen atoms. In coupling reactions, the compound forms new carbon-carbon bonds through the action of palladium catalysts.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
Electronic Effects :
- The -SCF₃ group in the target compound enhances electrophilicity at C2, facilitating nucleophilic substitution reactions. This contrasts with -OCH₂CH₂F in compound 28 , which is less electron-withdrawing .
- The absence of a thioether group in 2-bromo-3-(trifluoromethyl)pyridine reduces its reactivity in sulfur-mediated coupling reactions compared to compound 39 .
Synthetic Utility: Compound 39 demonstrates efficient thioether bond formation (79% yield), highlighting the feasibility of incorporating sulfur-linked substituents for drug discovery .
Biological Activity :
- Trifluoromethyl groups (as in compound 39 and the target compound) are associated with enhanced bioactivity and metabolic stability. For example, trifluoromethylthio-containing oxadiazole derivatives exhibit fungicidal activity (>50% inhibition at 50 μg/mL) against Sclerotinia sclerotiorum .
Structural and Crystallographic Insights
- This suggests that the -SCF₃ group in pyridines may similarly engage in hydrophobic binding .
- NMR Trends :
Biological Activity
2-Bromo-3-((trifluoromethyl)thio)pyridine (CAS No. 70682-11-0) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound features a bromine atom and a trifluoromethylthio group attached to a pyridine ring. The presence of these functional groups significantly influences its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and binding affinity to target proteins. Its mechanism may involve:
- Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, disrupting normal biochemical pathways.
- Receptor Modulation: It may act as an agonist or antagonist at certain receptors, influencing cellular signaling cascades.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with similar thioether functionalities demonstrate antibacterial activity against various pathogens, including E. faecalis and K. pneumoniae, with minimum inhibitory concentrations (MICs) ranging from 40 to 50 µg/mL .
Anticancer Activity
The compound's structural analogs have been evaluated for anticancer properties. A study reported that thiourea derivatives, structurally related to this compound, exhibited IC50 values in the low micromolar range across multiple cancer cell lines, indicating promising anticancer potential .
Selectivity and Toxicity
In vitro assays have shown that certain derivatives exhibit selectivity for bacterial targets without adversely affecting mammalian cell viability. This selectivity is crucial for developing therapeutics with minimal side effects .
Case Studies
- Antichlamydial Activity : A series of compounds based on pyridine scaffolds were synthesized and evaluated for their ability to inhibit Chlamydia trachomatis. Some derivatives demonstrated selective growth inhibition without affecting host cell viability, highlighting the potential for developing targeted antimicrobial therapies .
- Antituberculosis Potential : Investigations into thiazole derivatives revealed that modifications at specific positions could enhance antituberculosis activity. Although not directly studied, the structural similarities suggest that this compound could be explored for similar applications against Mycobacterium tuberculosis due to its heterocyclic nature .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to related compounds:
| Compound | Activity Type | MIC/IC50 Values | Selectivity |
|---|---|---|---|
| This compound | Antimicrobial | 40-50 µg/mL | High |
| Thiourea Derivatives | Anticancer | IC50 ~1.26 µM | Moderate |
| Thiazole Derivatives | Antituberculosis | IC50 ~5.3 µM | High |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
